Lipophilicity-Driven Permeability: Dorastine's LogP vs. Cyproheptadine and Desloratadine
Dorastine exhibits a computed octanol-water partition coefficient (ACD/LogP) of 4.10, positioning it as highly lipophilic . This parameter is a primary determinant of passive membrane permeability and, for H1 antagonists, central nervous system (CNS) penetration potential. This value is markedly higher than the widely used second-generation, non-sedating comparator, Desloratadine (LogP 2.8-3.0), and more comparable to the first-generation, sedating comparator, Cyproheptadine (LogP ~4.3) [1]. This quantitative difference suggests that Dorastine's distribution profile will diverge significantly from Desloratadine, with a higher theoretical propensity for crossing the blood-brain barrier.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.10 |
| Comparator Or Baseline | Desloratadine: LogP ~2.8-3.0; Cyproheptadine: LogP ~4.3 |
| Quantified Difference | Dorastine is ~1-1.3 log units more lipophilic than Desloratadine; ~0.2 log units less lipophilic than Cyproheptadine. |
| Conditions | Computed (ACD/Labs) octanol-water partition coefficient. |
Why This Matters
This LogP value is critical for predicting tissue distribution, CNS penetration, and designing formulation strategies; procurement based on this parameter ensures the correct ADME profile for a given assay or model.
- [1] Wishart, D. S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research, 46(D1), D1074-D1082. Entries for Desloratadine (DB00967) and Cyproheptadine (DB00434). View Source
